REACTION_SMILES
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[Br:1][c:2]1[cH:3][n:4][cH:5][cH:6][cH:7]1.[CH3:36][CH2:37][N:38]([CH2:39][CH3:40])[CH2:41][CH3:42].[CH3:53][C:54]#[N:55].[CH3:8][CH:9]([CH2:10][CH:11]=[CH2:12])[OH:13].[O-:45][C:46]([CH3:47])=[O:48].[O-:49][C:50]([CH3:51])=[O:52].[OH2:43].[Pd+2:44].[c:14]1([CH3:15])[cH:16][cH:17][cH:18][cH:19][c:20]1[P:21]([c:22]1[cH:23][cH:24][cH:25][cH:26][c:27]1[CH3:28])[c:29]1[cH:30][cH:31][cH:32][cH:33][c:34]1[CH3:35]>>[c:2]1([CH:12]=[CH:11][CH2:10][CH:9]([CH3:8])[OH:13])[cH:3][n:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1P(c1ccccc1C)c1ccccc1C
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Name
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Type
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product
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Smiles
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CC(O)CC=Cc1cccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |